4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16444407
InChI: InChI=1S/C18H20F3N3S/c1-13-6-9-24(10-7-13)16-5-8-22-17(23-16)25-12-14-3-2-4-15(11-14)18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3
SMILES:
Molecular Formula: C18H20F3N3S
Molecular Weight: 367.4 g/mol

4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

CAS No.:

Cat. No.: VC16444407

Molecular Formula: C18H20F3N3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine -

Specification

Molecular Formula C18H20F3N3S
Molecular Weight 367.4 g/mol
IUPAC Name 4-(4-methylpiperidin-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Standard InChI InChI=1S/C18H20F3N3S/c1-13-6-9-24(10-7-13)16-5-8-22-17(23-16)25-12-14-3-2-4-15(11-14)18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Standard InChI Key FWSQPGLEQUOFLA-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=NC(=NC=C2)SCC3=CC(=CC=C3)C(F)(F)F

Introduction

4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique combination of a pyrimidine core, a methylpiperidine group, and a trifluoromethyl-substituted benzylthio moiety. It has potential applications in medicinal chemistry due to its structural features, which suggest possible bioactivity.

Synthesis

The synthesis of 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves:

  • Formation of the Pyrimidine Core:

    • The pyrimidine ring is synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones or β-ketoesters.

  • Introduction of the Benzylthio Group:

    • A nucleophilic substitution reaction introduces the benzylthio group at the 2-position of the pyrimidine ring.

  • Attachment of the Methylpiperidine Group:

    • The 4-position of the pyrimidine ring is functionalized with the methylpiperidine moiety using alkylation or reductive amination techniques.

These steps are optimized to ensure high yield and purity.

Analytical Data

TechniqueObservations
NMR SpectroscopyDistinct signals for aromatic protons (benzene ring), aliphatic protons (piperidine), and trifluoromethyl group.
Mass SpectrometryMolecular ion peak at ~359 m/z corresponding to the molecular weight of the compound.
IR SpectroscopyCharacteristic peaks for C=N stretching (pyrimidine), S-C stretching, and C-F bonds.

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